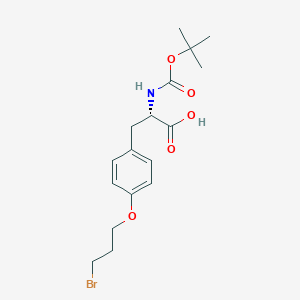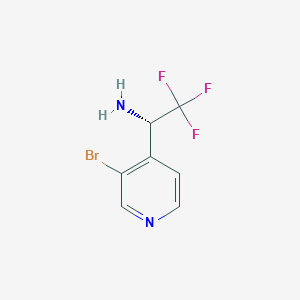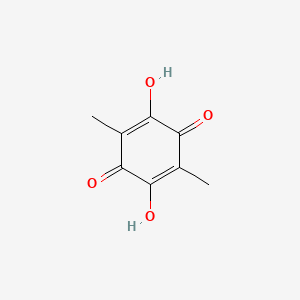
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is a quinone derivative with the molecular formula C8H8O4. This compound is characterized by the presence of two hydroxyl groups and two methyl groups attached to a benzoquinone core. Quinones are a class of organic compounds that are widely studied due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone typically involves the oxidation of 2,5-dihydroxy-3,6-dimethylbenzene. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions with nucleophiles typically occur under mild conditions, often in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox reactions and electron transfer processes.
Medicine: Quinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This property is crucial in biological systems where it can participate in electron transfer chains. The molecular targets and pathways involved include various enzymes and proteins that facilitate redox reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-dichloro-1,4-benzoquinone
Comparison: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is unique due to the presence of methyl groups at positions 3 and 6, which influence its chemical reactivity and physical properties. Compared to its analogs, the methyl groups can affect the compound’s solubility, stability, and interaction with other molecules .
Eigenschaften
CAS-Nummer |
2654-72-0 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2,5-dihydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h9,12H,1-2H3 |
InChI-Schlüssel |
KUEWMDGIKQRIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

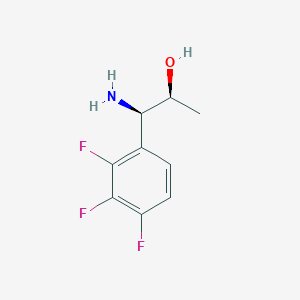
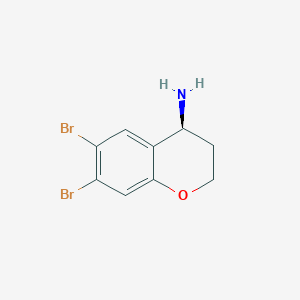
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
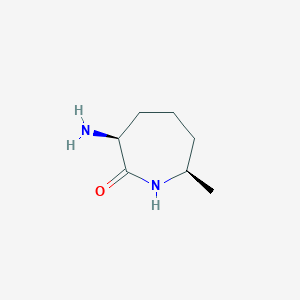
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)
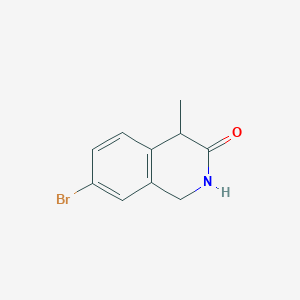
![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)
